Chemical structure and properties of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine
Chemical structure and properties of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine
An In-Depth Technical Guide to 1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine
Introduction
1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine is a substituted phenethylamine derivative characterized by an ethylsulfonyl group at the para position of the phenyl ring. As a chiral amine, it serves as a crucial and highly valuable building block in medicinal chemistry and drug development. Its structural motifs are frequently incorporated into complex molecules designed to interact with specific biological targets. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthetic route, analytical characterization, and applications, with a particular focus on its role in the development of novel therapeutics, such as kinase inhibitors.
Chemical Identity and Structure
The molecule consists of a central benzene ring, substituted at the 1-position with a 1-aminoethyl group and at the 4-position with an ethylsulfonyl group. The presence of a chiral center at the carbon atom bearing the amine group means the compound can exist as (R) and (S) enantiomers or as a racemic mixture.
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IUPAC Name: 1-(4-ethylsulfonylphenyl)ethanamine[1]
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CAS Number: 805951-56-8[1]
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Molecular Formula: C₁₀H₁₅NO₂S[1]
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Molecular Weight: 213.30 g/mol [1]
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Canonical SMILES: CCS(=O)(=O)C1=CC=C(C=C1)C(C)N
Physicochemical Properties
Quantitative physical data for this compound is not extensively reported in public literature, which is common for specialized research intermediates. The following table summarizes its key identifiers. Researchers should rely on supplier-specific documentation for batch-specific data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂S | [1] |
| Molecular Weight | 213.30 g/mol | [1] |
| CAS Number | 805951-56-8 | [1] |
| Appearance | Not Reported | N/A |
| Melting Point | Not Reported | N/A |
| Boiling Point | Not Reported | N/A |
| Solubility | Not Reported | N/A |
Synthesis and Manufacturing
The most direct and industrially scalable method for preparing 1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine is through the reductive amination of its corresponding ketone precursor, 1-[4-(ethanesulfonyl)phenyl]ethan-1-one. This two-step process begins with the oxidation of a widely available thioether.
Causality of Experimental Choices:
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Step 1 (Oxidation): The oxidation of the thioether to the sulfone is a critical step to install the desired electron-withdrawing sulfonyl group. Hydrogen peroxide in an acidic medium (like acetic acid) is a common, effective, and relatively "green" oxidizing system for this transformation. The acid protonates the peroxide, making it a more potent oxidant.
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Step 2 (Reductive Amination): Reductive amination is a cornerstone of amine synthesis in pharmaceutical manufacturing due to its high efficiency and selectivity.[2] It involves the in-situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced to the target amine. Using a borohydride-based reducing agent like sodium borohydride is standard practice.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target amine.
Experimental Protocol: Synthesis
Part A: Synthesis of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one (Precursor)
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Reaction Setup: To a solution of 4'-(ethylthio)acetophenone (1 equivalent) in glacial acetic acid (5-10 volumes), add 30% hydrogen peroxide (2.5-3.0 equivalents) dropwise at a temperature maintained below 30°C.
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Reaction Execution: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Isolation: Once the reaction is complete, carefully pour the mixture into ice-water. The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 1-[4-(ethanesulfonyl)phenyl]ethan-1-one. The product can be further purified by recrystallization from ethanol if necessary.
Part B: Synthesis of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine
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Reaction Setup: In a round-bottom flask, dissolve 1-[4-(ethanesulfonyl)phenyl]ethan-1-one (1 equivalent) in methanol (10 volumes). Add ammonium acetate (5-10 equivalents).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Reduction: Cool the reaction mixture to 0-5°C in an ice bath. Add sodium borohydride (1.5-2.0 equivalents) portion-wise, ensuring the temperature does not exceed 15°C.
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Reaction Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, monitoring by TLC/HPLC.
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Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-[4-(ethanesulfonyl)phenyl]ethan-1-amine. Further purification can be achieved via column chromatography or acid-base extraction.
Spectroscopic and Analytical Characterization
To ensure the structural integrity and purity of the synthesized compound, a suite of analytical techniques must be employed. The following data are predicted based on the known structure and standard spectroscopic principles.
Predicted Spectroscopic Data
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¹H NMR (Proton NMR):
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Aromatic Protons: Two doublets are expected in the range of δ 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring.
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Methine Proton (CH-NH₂): A quartet around δ 4.1-4.3 ppm.
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Sulfonyl Methylene Protons (SO₂-CH₂): A quartet around δ 3.1-3.3 ppm.
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Amine Protons (NH₂): A broad singlet around δ 1.5-2.5 ppm (position can vary with solvent and concentration).
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Ethylamine Methyl Protons (CH-CH₃): A doublet around δ 1.4-1.6 ppm.
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Sulfonyl Ethyl Protons (CH₂-CH₃): A triplet around δ 1.2-1.4 ppm.
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¹³C NMR (Carbon NMR):
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Aromatic Carbons: Signals expected between δ 125-150 ppm.
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Methine Carbon (CH-NH₂): A signal around δ 50-55 ppm.
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Sulfonyl Methylene Carbon (SO₂-CH₂): A signal around δ 45-50 ppm.
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Ethylamine Methyl Carbon (CH-CH₃): A signal around δ 24-26 ppm.
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Sulfonyl Ethyl Carbon (CH₂-CH₃): A signal around δ 7-9 ppm.
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Infrared (IR) Spectroscopy:
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N-H Stretch: A broad peak (or two sharp peaks for a primary amine) in the 3300-3500 cm⁻¹ region.
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S=O Stretch: Two strong, characteristic peaks for the sulfone group, typically found at ~1300-1350 cm⁻¹ (asymmetric) and ~1120-1160 cm⁻¹ (symmetric).
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C-N Stretch: A peak in the 1020-1250 cm⁻¹ region.
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Mass Spectrometry (MS):
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The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (m/z ≈ 213.3).
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Protocol for Characterization
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Sample Preparation: Prepare a ~5-10 mg/mL solution of the purified amine in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.
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NMR Spectroscopy: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer to confirm proton and carbon assignments and connectivity.
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IR Spectroscopy: Acquire an IR spectrum of the neat compound (if liquid) or as a KBr pellet (if solid) to identify key functional groups.
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Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and exact molecular weight.
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Purity Analysis: Determine the purity of the final compound using HPLC with a suitable column and mobile phase system.
Applications in Research and Drug Development
1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine is a valuable intermediate in the synthesis of pharmacologically active molecules.
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Kinase Inhibitors: The primary application of this compound is in the construction of kinase inhibitors for targeted cancer therapy.[3][4][5][6] Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The specific structural features of this amine—the chiral center and the sulfonyl group—allow it to be incorporated into scaffolds that can fit into the ATP-binding pocket of specific kinases, leading to potent and selective inhibition.
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Antibacterial Research: Bioassay data from the ChEMBL database indicates that this compound has been tested for antibacterial activity. It has shown activity against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, as well as in phenotypic growth assays for Mycobacterium tuberculosis. This suggests its potential as a scaffold for developing new antibacterial agents.
Safety and Handling
A specific Safety Data Sheet (SDS) for CAS 805951-56-8 is not widely available.[7] Therefore, this compound must be handled with the assumption that it possesses hazards similar to other substituted phenethylamines and aromatic sulfones.
Potential Hazards (based on analogous compounds):
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Acute Toxicity: May be harmful if swallowed.
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Skin Corrosion/Irritation: Likely to cause skin irritation or severe burns.
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Eye Damage: Likely to cause serious eye damage.[8]
Recommended Precautions:
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine is a synthetically accessible and highly significant building block for drug discovery and development. Its unique combination of a chiral amine and an ethylsulfonyl group makes it an attractive intermediate for creating targeted therapeutics, especially in the field of oncology. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and validation, enabling researchers to leverage its potential in advancing novel chemical and biological research.
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